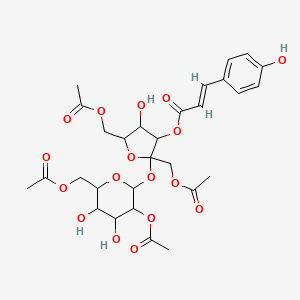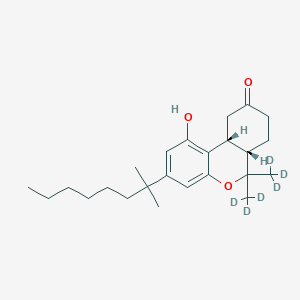
(R)-5-Iodo Naproxen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Iodo Naproxen is a derivative of Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, and inflammatory diseases such as rheumatoid arthritis, gout, and fever . The addition of an iodine atom at the 5th position of the Naproxen molecule introduces unique chemical properties that can be exploited for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Iodo Naproxen typically involves the iodination of Naproxen. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring of Naproxen using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of ®-5-Iodo Naproxen may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced production costs . These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Iodo Naproxen can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The iodine atom can be reduced to form deiodinated Naproxen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include hydroxide ions, amines, and thiols.
Major Products
Oxidation: Iodate derivatives of Naproxen.
Reduction: Deiodinated Naproxen.
Substitution: Hydroxylated, aminated, or thiolated derivatives of Naproxen.
Applications De Recherche Scientifique
®-5-Iodo Naproxen has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various iodinated organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-5-Iodo Naproxen is similar to that of Naproxen. It works by reversibly inhibiting both the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which results in decreased formation of prostaglandin precursors. This inhibition leads to its anti-inflammatory, analgesic, and antipyretic properties . The addition of the iodine atom may also introduce unique interactions with molecular targets and pathways, which are currently under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: Another widely used NSAID with similar anti-inflammatory and analgesic properties.
Mefenamic Acid: An NSAID used for the treatment of pain and inflammation.
Diclofenac: An NSAID used to treat pain and inflammatory disorders
Uniqueness
This modification also allows for the exploration of new chemical reactions and derivatives that are not possible with the parent compound, Naproxen .
Propriétés
Formule moléculaire |
C14H13IO3 |
|---|---|
Poids moléculaire |
356.15 g/mol |
Nom IUPAC |
(2R)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C14H13IO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1 |
Clé InChI |
MNTGUQDQTXNYMT-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O |
SMILES canonique |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
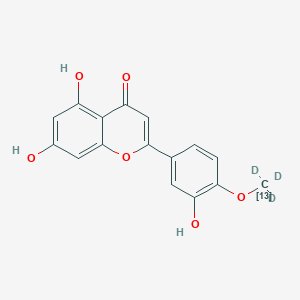
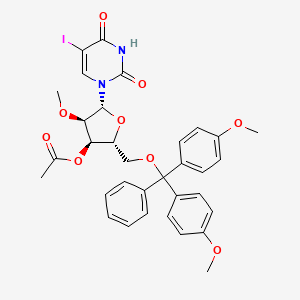
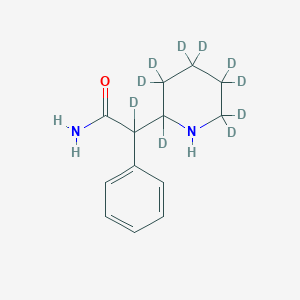
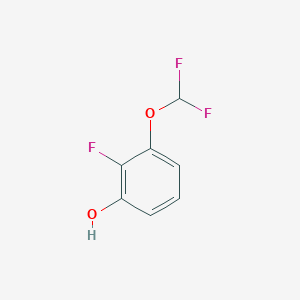
![[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate](/img/structure/B13442970.png)

![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)
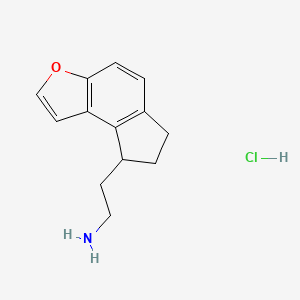
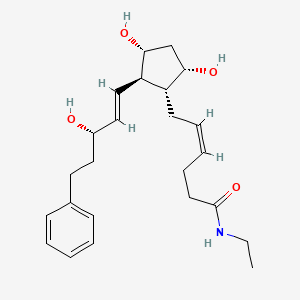
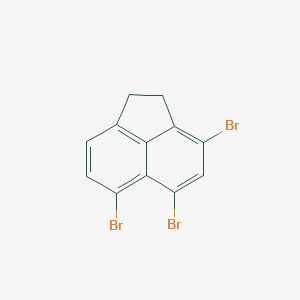
![2,2-Dimethyl-propanoic Acid (6aR)-5,6,6a,7-Tetrahydro-10-hydroxy-6-methyl-4H-dibenzo[de,g]quinolin-11-yl Ester](/img/structure/B13443007.png)
